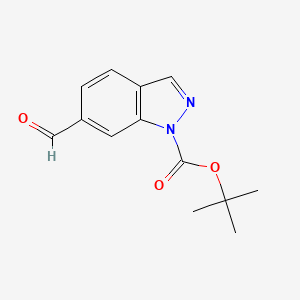

tert-butyl 6-formyl-1H-indazole-1-carboxylate

Description

tert-Butyl 6-formyl-1H-indazole-1-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a formyl (-CHO) group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the formyl group serves as a reactive site for further functionalization, such as nucleophilic additions or condensations. Such compounds are pivotal intermediates in pharmaceutical research, particularly in the development of kinase inhibitors and bioactive molecules .

Properties

IUPAC Name |

tert-butyl 6-formylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYONYNIBPBZQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10839207 | |

| Record name | tert-Butyl 6-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10839207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821767-62-8 | |

| Record name | tert-Butyl 6-formyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10839207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Tert-butyl 6-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group makes it a versatile building block for various chemical reactions.

Biology: Indazole derivatives have shown biological activity, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in the development of new drugs targeting these pathways.

Medicine: The compound's derivatives are explored for their potential therapeutic effects. Research is ongoing to develop new medications based on its structure.

Industry: In materials science, indazole derivatives are used in the creation of advanced materials with unique properties, such as high thermal stability and electronic conductivity.

Mechanism of Action

The mechanism by which tert-butyl 6-formyl-1H-indazole-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of tert-butyl 6-formyl-1H-indazole-1-carboxylate and related compounds:

*Note: Properties for tert-butyl 6-formyl-1H-indazole-1-carboxylate are inferred from structural analogs.

Key Observations:

- Substituent Reactivity: The formyl group in the target compound contrasts with bromo (cross-coupling), amino (nucleophilic), and chloro (electrophilic) groups in analogs. This makes it uniquely suited for condensations (e.g., Schiff base formation) or reductions to alcohols .

- Heterocycle Variations : Pyrazoloimidazole derivatives (e.g., ) exhibit distinct electronic properties compared to indazole-based compounds due to differences in aromaticity and ring strain .

Physical and Chemical Properties

- Molecular Weight and Solubility: The Boc group generally improves solubility in organic solvents (e.g., DCM, THF).

- Stability : All Boc-protected compounds are stable under standard storage conditions but may degrade under strong acidic/basic conditions due to Boc deprotection .

Pharmacological and Industrial Relevance

- Drug Development : Indazole derivatives are explored as kinase inhibitors (e.g., JAK2, CDK). The formyl group’s versatility supports late-stage diversification in medicinal chemistry .

Biological Activity

Tert-butyl 6-formyl-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Tert-butyl 6-formyl-1H-indazole-1-carboxylate is characterized by the presence of an indazole ring system, which is known for its biological relevance. The formyl group (-CHO) in this compound allows for various chemical interactions that can influence its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 233.25 g/mol |

| CAS Number | 219503-81-8 |

| Solubility | Soluble in organic solvents |

The biological activity of tert-butyl 6-formyl-1H-indazole-1-carboxylate is primarily attributed to its ability to interact with various biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the indazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their function and modulating various molecular pathways.

Anticancer Properties

Research indicates that indazole derivatives, including tert-butyl 6-formyl-1H-indazole-1-carboxylate, exhibit promising anticancer activities. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have reported that related indazole derivatives display significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Tert-butyl 6-formyl-1H-indazole-1-carboxylate has also been investigated for its antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Additionally, this compound has been studied for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 6-formyl-1H-indazole-1-carboxylate:

- Anticancer Activity : A study evaluated the cytotoxic effects of various indazole derivatives on breast cancer cells, revealing that tert-butyl 6-formyl-1H-indazole-1-carboxylate significantly reduced cell viability with an IC50 value of approximately 15 µM .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Mechanism : Research indicated that tert-butyl 6-formyl-1H-indazole-1-carboxylate inhibited the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.